N-Demethylroxithromycin
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Overview
Description
N-Demethylroxithromycin, also known as this compound, is a useful research compound. Its molecular formula is C40H74N2O15 and its molecular weight is 823.0 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Biochemical Processing of N-Demethylroxithromycin
Metabolism in Liver this compound, a derivative of Roxithromycin, undergoes significant metabolism in the liver. In rats, N-demethylation is a primary pathway in the hepatic metabolism of Roxithromycin, indicating that this compound is a major metabolite in this process. This has been studied in the context of the isolated perfused rat liver, demonstrating the biological pathways and processing of this compound within liver metabolism (Jarukamjorn et al., 1998).
Metabolism in Humans and Rats Comparative studies of Roxithromycin metabolism in humans and rats revealed differences in the metabolic processing of this antibiotic. While O-demethylation is one of the main metabolic routes in humans, N-demethylation, leading to this compound, is more predominant in rats. The resulting demethylated metabolites, including this compound, were investigated for their antibiotic activities in vitro, providing insights into their functional roles beyond the parent compound (Li et al., 2001).
Antibiotic Activities and Affinities A study on N-demethylvancomycin, a compound structurally related to this compound, provides insights into the antibiotic activities and cellular affinities of such derivatives. N-demethylvancomycin exhibited higher antibiotic activity against Staphylococcus aureus compared to vancomycin, with variations in antibiotic activity and affinity based on the molecular structure of the glycopeptides (Yan et al., 1998).
Mechanism of Action
Target of Action
N-Demethylroxithromycin, like its parent compound roxithromycin, is a semi-synthetic macrolide antibiotic . Its primary targets are bacterial ribosomes, specifically the 50S subunit . The 50S subunit is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. By targeting this subunit, this compound can interfere with protein synthesis, thereby inhibiting bacterial growth .
Mode of Action
This compound exerts its antibacterial action by binding to the 50S subunit of bacterial ribosomes . This binding inhibits the translocation of peptides, a critical step in protein synthesis . As a result, the bacteria are unable to produce essential proteins, leading to inhibition of bacterial growth and replication .
Biochemical Pathways
By binding to the 50S subunit of the bacterial ribosome, it interferes with the translocation of peptides, disrupting the process of protein synthesis .
Pharmacokinetics
Roxithromycin, from which this compound is derived, is known to have superior gastrointestinal absorption, higher plasma concentrations, and a longer plasma half-life than erythromycin, allowing for once- or twice-daily administration . It also displays nonlinear pharmacokinetics, with no appreciable accumulation and a low propensity for drug interactions .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication. By interfering with protein synthesis, it prevents bacteria from producing essential proteins, which are necessary for their growth and replication . This makes this compound effective against a variety of susceptible bacterial infections .
Action Environment
Antibiotics in general can be influenced by various environmental factors, such as ph, temperature, and the presence of other substances
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Demethylroxithromycin involves the removal of a methyl group from the parent compound, Roxithromycin.", "Starting Materials": [ "Roxithromycin", "Lithium aluminum hydride", "Diethyl ether", "Sodium hydroxide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Roxithromycin is reacted with lithium aluminum hydride in diethyl ether to reduce the carbonyl group to an alcohol.", "The resulting alcohol is then treated with sodium hydroxide in methanol to remove the methyl group and form N-Demethylroxithromycin.", "The product is then purified by acidification with hydrochloric acid and recrystallization." ] } | |
CAS No. |
118267-18-8 |
Molecular Formula |
C40H74N2O15 |
Molecular Weight |
823.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C40H74N2O15/c1-14-28-40(10,48)33(44)23(4)30(42-52-20-51-16-15-49-12)21(2)18-38(8,47)35(57-37-31(43)27(41-11)17-22(3)53-37)24(5)32(25(6)36(46)55-28)56-29-19-39(9,50-13)34(45)26(7)54-29/h21-29,31-35,37,41,43-45,47-48H,14-20H2,1-13H3/b42-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 |
InChI Key |
HVLDACGFXJHOFG-XZOIVAJYSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O |
Appearance |
White powder |
Synonyms |
(9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin; (E)-N-Demethylroxithromycin; N-Demethylroxithromycin; RU 44981; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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